Evidence Item 1: β-Adrenergic Receptor Subtype Selectivity – Direct Head-to-Head Comparison of β2 vs. β1 Affinity
In a direct head-to-head radioligand binding assay, the compound demonstrated a 20-fold selectivity window for the human β2 adrenergic receptor (Ki = 2 nM) over the β1 subtype (Ki = 40 nM). This contrasts with the comparator, the non-selective β-blocker propranolol, which typically exhibits Ki values of 1.0-5.0 nM for both β1 and β2 receptors, showing negligible subtype selectivity [1][2].
| Evidence Dimension | In vitro binding affinity (Ki) for β1 vs. β2 adrenergic receptor subtypes |
|---|---|
| Target Compound Data | Ki = 2 nM (β2), Ki = 40 nM (β1) |
| Comparator Or Baseline | Propranolol: Ki ≈ 1.0-5.0 nM (β1 and β2, non-selective) |
| Quantified Difference | 20-fold β2/β1 selectivity for the target compound; propranolol shows no selectivity (~1-fold) |
| Conditions | Displacement of [125I]iodo-(+/-)-cyanopindolol from recombinant human receptors expressed in CHO cells, 3-hour incubation. |
Why This Matters
A supplier's compound demonstrates a verified β2-subtype preference, enabling researchers to study β2-specific signaling without the confounding off-target β1 effects inherent in non-selective alternatives like propranolol.
- [1] BindingDB BDBM50055251. Ki for human β2 and β1 adrenergic receptors. Novartis Institutes. View Source
- [2] Baker, J. G. (2010). 'The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061.' Provides propranolol comparator data. View Source
